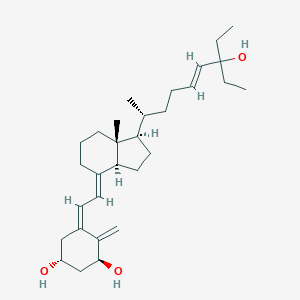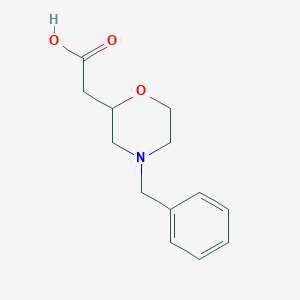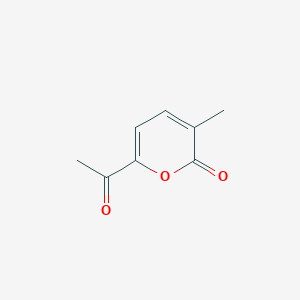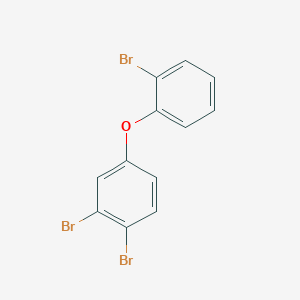
Tribromodiphenyl ether
Descripción general
Descripción
Tribromodiphenyl ether is a class of brominated compounds that are part of a larger group known as polybrominated diphenyl ethers (PBDEs). These compounds have been widely used as flame retardants in a variety of consumer products. The structure of tribromodiphenyl ethers consists of two phenyl rings connected by an ether linkage, with three bromine atoms substituted on the rings. The position of the bromine atoms can vary, leading to different isomers with distinct properties and activities.
Synthesis Analysis
The synthesis of tribromodiphenyl ethers and related compounds has been explored in several studies. For instance, the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid led to the formation of a compound with a high yield, showcasing a method to synthesize brominated aromatic compounds with specific substituents . Another study reported the bromination of 2-methoxydiphenyl ether to an average of tetrabrominated 2-methoxydiphenyl ethers, indicating a pathway to synthesize brominated compounds with varying degrees of bromination .
Molecular Structure Analysis
The molecular structure of brominated diphenyl ethers, including tribromodiphenyl ethers, is characterized by the presence of bromine atoms attached to the aromatic rings. The exact position of these atoms can significantly influence the physical and chemical properties of the compound. X-ray diffraction analysis has been used to determine the crystallographic characteristics of related brominated compounds, providing insights into the geometric characteristics of these molecules .
Chemical Reactions Analysis
Tribromodiphenyl ethers can undergo various chemical reactions, including oxidative degradation. A study demonstrated the thermal oxidation degradation of tetrabromodiphenyl ether over LiαTiOx micro/nanostructures, which resulted in a range of oxidative products . This indicates that tribromodiphenyl ethers can be broken down into simpler molecules under certain conditions, which is relevant for understanding their environmental fate and potential biodegradation pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of tribromodiphenyl ethers are influenced by the number and position of bromine atoms on the aromatic rings. These properties include solubility, melting point, and reactivity. The presence of bromine atoms increases the molecular weight and decreases the volatility of these compounds. The hydroxylated metabolites of tetrabromodiphenyl ether have been identified in rat faeces, suggesting that these compounds can be metabolized in vivo to form hydroxylated derivatives . Additionally, the antimicrobial activities of certain brominated diphenyl ethers have been documented, indicating potential applications in controlling bacterial growth .
Aplicaciones Científicas De Investigación
Atmospheric and Aquatic Fate
- Tribromodiphenyl ether, particularly 2,4,4'-Tribrominated diphenyl ether (BDE-28), undergoes oxidation in the atmosphere and in water, forming hydroxylated and other derivative compounds. The rate constant for its reaction with the OH radical in the atmosphere is significant, indicating a noteworthy atmospheric lifetime (Cao et al., 2013).
Environmental Monitoring
- Tribromodiphenyl ether has been used as an internal standard in the monitoring of environmental pollutants like triclosan in aquatic environments (Hua et al., 2005).
Metabolism and Environmental Impact
- Metabolites of tribromodiphenyl ether have been identified in various biological systems, indicating its metabolic transformation. This includes the identification of hydroxylated metabolites in rats exposed to related polybrominated diphenyl ethers (Marsh et al., 2006).
- The broader class of brominated flame retardants, including tribromodiphenyl ethers, undergoes various metabolic processes such as oxidative and reductive debromination (Hakk & Letcher, 2003).
Photodegradation and Environmental Remediation
- Photodegradation of polybromodiphenyl ethers like BDE-209 under UV and solar irradiation has been studied, showing that they can degrade into less brominated ethers. This knowledge aids in understanding their environmental fate and designing remediation processes (Shih & Wang, 2009).
- The biodegradation kinetics of tribromodiphenyl ether in soil have been studied, providing insights into its behavior in terrestrial ecosystems (Nyholm et al., 2010).
Human Exposure and Toxicity
- Studies on human exposure to brominated flame retardants, including tribromodiphenyl ether, have been conducted to understand their accumulation and impact on human health (Thomsen et al., 2002).
Safety And Hazards
Direcciones Futuras
While specific future directions for Tribromodiphenyl ether were not found, research on similar compounds suggests potential areas of interest. For example, a study on the degradation of decabromodiphenyl ether explored the use of an advanced nanocomposite for efficient photocatalytic degradation . Another study examined the electron-induced elimination of bromide anion from a similar compound .
Propiedades
IUPAC Name |
1,2-dibromo-4-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQBQEYUVAKJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024348 | |
| Record name | 2',3,4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tribromodiphenyl ether | |
CAS RN |
147217-78-5, 49690-94-0 | |
| Record name | BDE 33 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4'-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis-, tribromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2',3,4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl ether, tribromo derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3',4'-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56O7A27BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



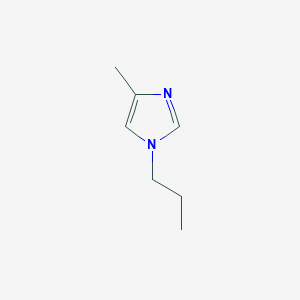
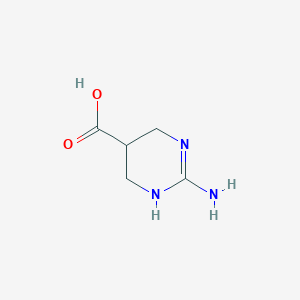
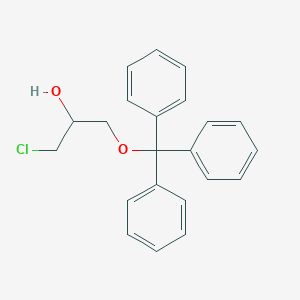
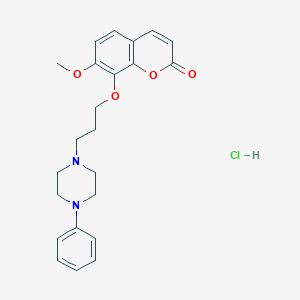
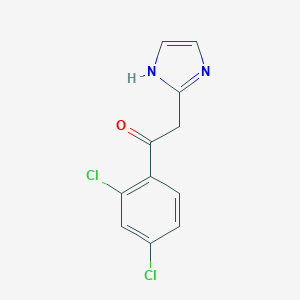
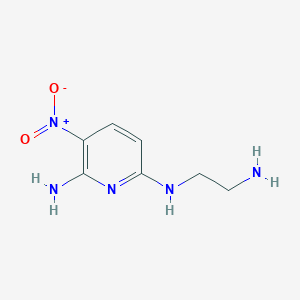
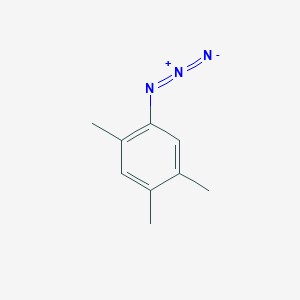
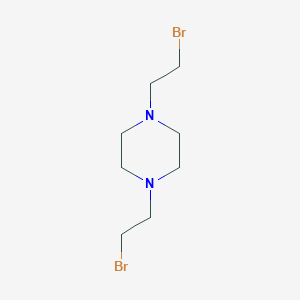
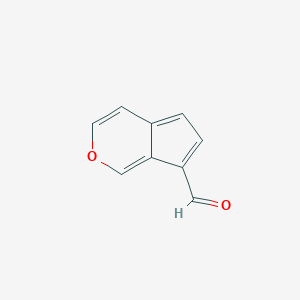
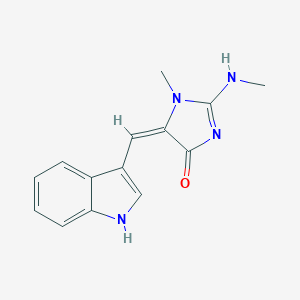
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)
